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Compound of Interest

Compound Name: Lanicemine-d5

Cat. No.: B15143451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lanicemine-d5, a

deuterated version of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine, for

receptor occupancy studies. The inclusion of deuterium can offer improved metabolic stability,

making Lanicemine-d5 a valuable tool for in vivo studies, including Positron Emission

Tomography (PET) imaging.

Introduction
Lanicemine is a low-trapping, non-competitive antagonist of the NMDA receptor. It binds to the

ion channel pore, modulating its function. Receptor occupancy studies are crucial in drug

development to establish the relationship between drug dosage, target engagement, and

clinical efficacy. Lanicemine-d5, with its potential for an altered pharmacokinetic profile due to

the kinetic isotope effect, is a valuable tracer for both in vitro and in vivo receptor occupancy

assessments.

Data Presentation
The following tables summarize the key quantitative data for Lanicemine, which is expected to

have a similar binding affinity to its deuterated form, Lanicemine-d5.
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Parameter Value
Cell Type/Assay
Condition

Reference

Ki (inhibition constant) 0.56 - 2.1 µM
NMDA Receptor

Binding
[1]

IC50 (half maximal

inhibitory

concentration)

4 - 7 µM
Chinese Hamster

Ovary (CHO) cells
[1]

IC50 (half maximal

inhibitory

concentration)

6.4 µM Xenopus oocyte cells [1]

Table 1: In Vitro Binding Affinity of Lanicemine

Study
Population

Dosage Administration Key Findings Reference

Patients with

Treatment-

Resistant

Depression

100 mg

Single

intravenous

infusion over 60

minutes

Antidepressant

effects observed
[1]

Patients with

PTSD
100 mg

Three

intravenous

infusions over 5

days

Demonstrated

NMDA receptor

target

engagement via

EEG

[2][3]

Table 2: Clinical Administration of Lanicemine

Signaling Pathway
The diagram below illustrates the signaling pathway of the NMDA receptor, the target of

Lanicemine-d5.
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Caption: NMDA Receptor Signaling Pathway and Lanicemine-d5 Mechanism of Action.

Experimental Protocols
In Vitro NMDA Receptor Binding Assay Protocol
This protocol is adapted for the characterization of Lanicemine-d5 binding to the NMDA

receptor ion channel using [³H]MK-801, a high-affinity radioligand for the same site.

Materials:

Membrane Preparation: Rat cortical membranes (source of NMDA receptors).

Radioligand: [³H]MK-801.

Test Compound: Lanicemine-d5, dissolved in a suitable vehicle (e.g., DMSO).

Assay Buffer: Tris-HCl buffer (pH 7.4).

Non-specific Binding Control: High concentration of non-labeled MK-801 (e.g., 10 µM).

Enhancers: Glutamate and Glycine (to open the ion channel for binding).

Scintillation Cocktail and Vials.

Filtration Apparatus with glass fiber filters.
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Procedure:

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to

pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

Resuspend the final pellet in assay buffer.

Assay Setup: In a 96-well plate, add the following in order:

Assay buffer.

Glutamate and Glycine (final concentration typically 1 µM each).

Varying concentrations of Lanicemine-d5 (for competition curve) or vehicle.

[³H]MK-801 (final concentration typically 1-5 nM).

For non-specific binding wells, add a high concentration of unlabeled MK-801.

Initiate the binding reaction by adding the membrane preparation.

Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of

each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-

cold assay buffer to remove unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the Lanicemine-d5
concentration.

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]

In Vivo Receptor Occupancy Study using PET Imaging
Protocol (Representative)
This protocol outlines a general workflow for a preclinical receptor occupancy study of

Lanicemine-d5 using a hypothetical radiolabeled form (e.g., [¹¹C]Lanicemine-d5 or in

competition with another NMDA channel PET ligand).

1. Radiolabeling of Lanicemine-d5 (Conceptual):

Precursor Synthesis: A suitable precursor molecule for Lanicemine-d5 would need to be

synthesized, containing a leaving group for the radiolabeling reaction (e.g., a tosylate or

halide).

Radiolabeling Reaction: The precursor would be reacted with a positron-emitting

radionuclide, such as [¹¹C]methyl iodide or [¹⁸F]fluoride, under optimized conditions

(temperature, solvent, reaction time).

Purification: The radiolabeled Lanicemine-d5 would be purified using High-Performance

Liquid Chromatography (HPLC) to remove unreacted radionuclide and precursor.

Quality Control: The final product's radiochemical purity, specific activity, and molar activity

would be determined before injection.

2. Animal Model and Dosing:

Animal Model: Non-human primates or rodents are commonly used.

Dosing: A dose-response study should be conducted. Animals would receive either vehicle or

varying doses of non-radiolabeled Lanicemine-d5 intravenously prior to the PET scan.

3. PET Imaging Procedure:

Anesthesia and Positioning: The animal is anesthetized and positioned in the PET scanner.
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Baseline Scan: A baseline PET scan is acquired following the injection of the radiolabeled

tracer to determine the baseline receptor availability.

Drug Administration: A blocking dose of non-radiolabeled Lanicemine-d5 is administered.

Occupancy Scan: A second PET scan is performed after the administration of the blocking

dose and injection of the radiolabeled tracer.

Blood Sampling: Arterial blood samples may be collected throughout the scan to determine

the tracer's plasma concentration and metabolism.

4. Data Analysis:

Image Reconstruction and Co-registration: PET images are reconstructed and co-registered

with anatomical images (MRI or CT) for region of interest (ROI) definition.

Time-Activity Curves (TACs): TACs are generated for various brain regions of interest.

Kinetic Modeling: The TACs are analyzed using appropriate kinetic models (e.g., two-tissue

compartment model or simplified reference tissue model) to estimate the binding potential

(BP_ND) at baseline and after drug administration.[7]

Receptor Occupancy Calculation: The percentage of receptor occupancy (RO) is calculated

using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) /

BP_ND_baseline.[8]

Dose-Occupancy Relationship: The relationship between the administered dose of

Lanicemine-d5 and the calculated receptor occupancy is determined.

Experimental Workflow Diagram
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Caption: Experimental Workflow for a Receptor Occupancy Study with Lanicemine-d5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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